molecular formula C11H10BrF3N2O B7936461 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine

Cat. No.: B7936461
M. Wt: 323.11 g/mol
InChI Key: IZMNRGYBERXCTN-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzoic acid with azetidine-3-amine under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides or ethers, while oxidation and reduction reactions produce corresponding oxides or amines .

Scientific Research Applications

1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine involves its interaction with specific molecular targets. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-fluorobenzotrifluoride

Comparison: 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-[2-bromo-5-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(11(13,14)15)3-8(9)10(18)17-4-7(16)5-17/h1-3,7H,4-5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMNRGYBERXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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